molecular formula C5H4FN3O4 B12457523 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B12457523
M. Wt: 189.10 g/mol
InChI Key: SPDXGYIIGSAYQR-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nitration: The nitro group can be introduced by nitration of the pyrazole ring using nitric acid or a mixture of nitric acid and sulfuric acid.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of 5-fluoro-1-methyl-4-amino-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
  • 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Comparison

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a fluorine atom and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C5H4FN3O4

Molecular Weight

189.10 g/mol

IUPAC Name

5-fluoro-1-methyl-4-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C5H4FN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11)

InChI Key

SPDXGYIIGSAYQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])F

Origin of Product

United States

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